molecular formula C25H23N3O3S B4217716 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4217716
M. Wt: 445.5 g/mol
InChI Key: SVNXTYQTXYQNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione is a complex organic compound with a unique structure that combines a methoxyphenyl group, a quinazolinyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Synthesis of the Quinazolinyl Intermediate: The quinazolinyl intermediate is synthesized through a series of reactions involving the condensation of anthranilic acid with an aldehyde, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl intermediate with the quinazolinyl intermediate in the presence of a thiol reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and quinazolinyl groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: A simpler compound with a methoxyphenyl group.

    4-Methoxyphenyl isocyanate: Contains a methoxyphenyl group and is used in different chemical reactions.

    Elacestrant: A selective estrogen receptor degrader with a different core structure but similar biological applications.

Uniqueness

1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-2,5-pyrrolidinedione is unique due to its combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for various studies.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-31-18-13-11-17(12-14-18)28-22(29)15-21(24(28)30)32-25-26-20-10-6-5-9-19(20)23(27-25)16-7-3-2-4-8-16/h2-4,7-8,11-14,21H,5-6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNXTYQTXYQNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 3
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 4
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Methoxyphenyl)-3-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.